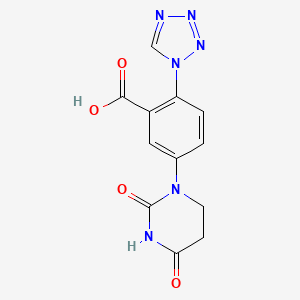
5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-(tetrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-(tetrazol-1-yl)benzoic acid is a complex organic compound that features both diazinane and tetrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-(tetrazol-1-yl)benzoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tetrazole group: This step often involves the reaction of an azide with a nitrile compound under thermal or catalytic conditions.
Coupling of the two moieties: The final step would involve coupling the diazinane and tetrazole-containing intermediates, possibly through a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diazinane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the tetrazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: Both the diazinane and tetrazole rings can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-(tetrazol-1-yl)benzoic acid could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, and its potential as a bioactive agent.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-(tetrazol-1-yl)benzoic acid would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-(triazol-1-yl)benzoic acid: Similar structure but with a triazole ring instead of a tetrazole ring.
5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-(imidazol-1-yl)benzoic acid: Similar structure but with an imidazole ring instead of a tetrazole ring.
Uniqueness
The presence of both diazinane and tetrazole rings in 5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-(tetrazol-1-yl)benzoic acid makes it unique compared to similar compounds. This combination of functional groups could confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10N6O4 |
|---|---|
Molecular Weight |
302.25 g/mol |
IUPAC Name |
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(tetrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C12H10N6O4/c19-10-3-4-17(12(22)14-10)7-1-2-9(8(5-7)11(20)21)18-6-13-15-16-18/h1-2,5-6H,3-4H2,(H,20,21)(H,14,19,22) |
InChI Key |
VLFCSKAWUWIRNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)N3C=NN=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















